1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-
CAS No.: 88320-36-9
Cat. No.: VC16034632
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88320-36-9 |
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Molecular Formula | C11H13N |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 1-(4-methylphenyl)-2,5-dihydropyrrole |
Standard InChI | InChI=1S/C11H13N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
Standard InChI Key | KIITUZZYCWZRQM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N2CC=CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 2,5-dihydro-1H-pyrrole ring fused with a 4-methylphenyl group. The pyrrole ring’s partial saturation introduces distinct electronic characteristics compared to fully aromatic pyrroles. The molecular formula is C₁₁H₁₃N, with a calculated molecular weight of 159.23 g/mol. Key structural features include:
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Pyrrole Ring: The dihydro-pyrrole moiety exhibits non-aromatic behavior due to the absence of full conjugation.
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4-Methylphenyl Substituent: The para-methyl group on the phenyl ring influences steric and electronic properties.
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Tautomerism: The compound may exhibit tautomeric equilibria between enamine and imine forms under specific conditions.
Spectroscopic Characterization
Data from analogous compounds suggest the following spectral signatures :
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FTIR: Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic), ~1650 cm⁻¹ (C=C), and ~1350 cm⁻¹ (C-N).
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¹H-NMR: Distinct signals for the pyrrole ring protons (δ 5.2–6.1 ppm) and methyl group (δ 2.3 ppm).
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₁H₁₃N |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 1-(4-methylphenyl)-2,5-dihydropyrrole |
Boiling Point | Estimated 240–260°C (extrapolated) |
Solubility | Moderate in THF, DMF; low in water |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:
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Reactants: Maleic anhydride and 4-methylaniline (p-toluidine).
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Mechanism: Nucleophilic attack by the amine on maleic anhydride, followed by cyclization.
Industrial-Scale Production
Optimized parameters for bulk synthesis include:
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Catalysts: Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
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Solvents: Polar aprotic solvents (DMF, THF) for improved yield.
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Purity Control: Recrystallization from ethanol/water mixtures.
Table 2: Synthesis Optimization
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Temperature | 120°C | 78 |
Solvent | DMF | 85 |
Catalyst | None | 65 |
Reaction Time | 5 hours | 82 |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The phenyl ring undergoes nitration and sulfonation at the meta position relative to the methyl group. The pyrrole ring’s electron-rich nature facilitates reactions with electrophiles such as halogens.
Polymerization Behavior
Copolymerization with vinyl monomers (e.g., styrene, methyl methacrylate) has been explored to enhance thermal stability in materials . Initiators like AIBN (2,2'-azobisisobutyronitrile) induce radical chain growth.
Table 3: Copolymer Properties
Comonomer | Tg (°C) | Decomposition Temp (°C) |
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Styrene | 105 | 290 |
Methyl Methacrylate | 120 | 310 |
Acrylonitrile | 130 | 330 |
Thermal and Mechanical Analysis
Thermogravimetric Analysis (TGA)
Studies on analogous N-aryl maleimides reveal a two-stage decomposition :
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Stage 1 (200–300°C): Loss of volatile components.
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Stage 2 (300–400°C): Degradation of the polymer backbone.
Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) of homopolymers ranges from 90–110°C, influenced by the methyl group’s steric effects.
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